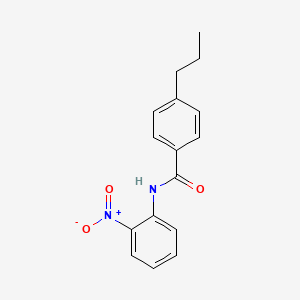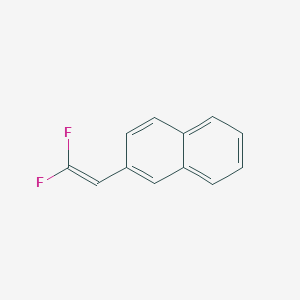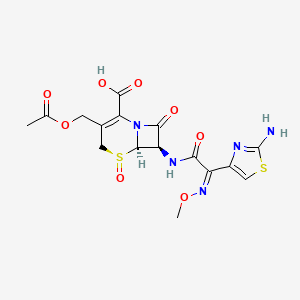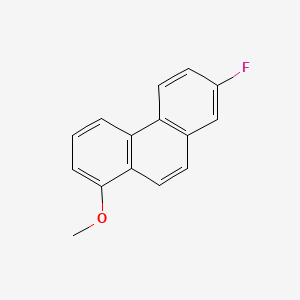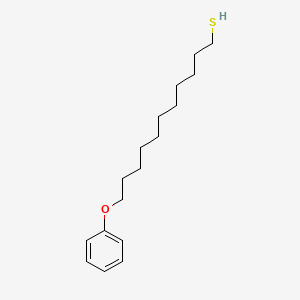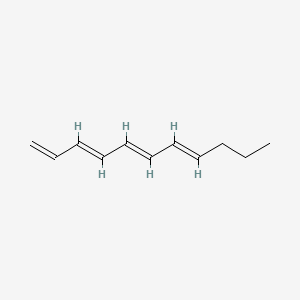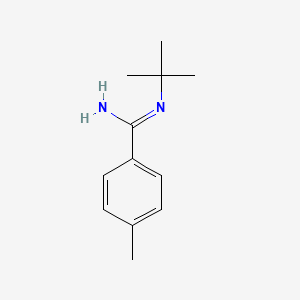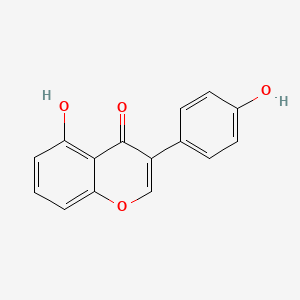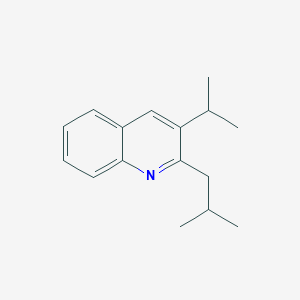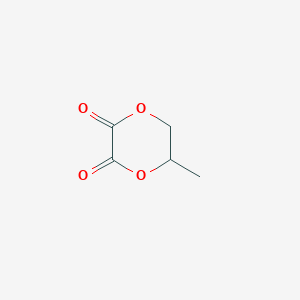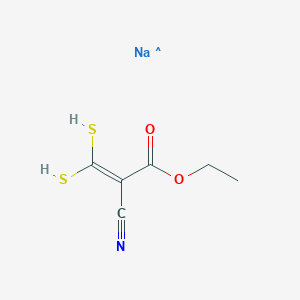![molecular formula C12H9ClO2S2 B14131810 {5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid CAS No. 89011-37-0](/img/structure/B14131810.png)
{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid is an organic compound that features a chloro-substituted phenyl ring and a thiophene moiety connected via a sulfanyl linkage
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product.
Grignard Reaction: Another approach uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the thiophene ring, potentially yielding a variety of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring and the thiophene ring, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or reduced thiophene derivatives.
Substitution: Various substituted phenyl and thiophene derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in organic synthesis, facilitating various chemical transformations.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features are explored for potential pharmacological activities, including anti-inflammatory and antimicrobial properties
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry:
Mécanisme D'action
The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene moiety can participate in π-π interactions, while the chloro and sulfanyl groups can form hydrogen bonds or engage in other non-covalent interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the chloro and sulfanyl groups.
5-Chloro-2-thiophenecarboxylic acid: Similar structure but without the phenylacetic acid moiety.
2-Chlorothiophene: Contains the chloro and thiophene groups but lacks the phenylacetic acid component.
Uniqueness:
- The combination of a chloro-substituted phenyl ring and a thiophene moiety linked by a sulfanyl group is unique, providing distinct electronic and steric properties.
- This structural uniqueness can lead to specific interactions in biological systems and novel applications in materials science.
By understanding the synthesis, reactions, applications, and mechanisms of {5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
89011-37-0 |
|---|---|
Formule moléculaire |
C12H9ClO2S2 |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
2-(5-chloro-2-thiophen-2-ylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-3-4-10(8(6-9)7-11(14)15)17-12-2-1-5-16-12/h1-6H,7H2,(H,14,15) |
Clé InChI |
JQETXMVIVYNLEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


